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molecular formula C9H6BrNOS B1372227 4-Bromo-2-phenoxythiazole CAS No. 1065074-43-2

4-Bromo-2-phenoxythiazole

Cat. No. B1372227
M. Wt: 256.12 g/mol
InChI Key: YJESUUGBCWVUTC-UHFFFAOYSA-N
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Patent
US09089139B2

Procedure details

To 75 ml of N,N-dimethylformamide were added 3.00 g of 2,4-dibromothiazole, 1.74 g of phenol, and 3.44 g of potassium carbonate, and the mixture was stirred at 140° C. for 6 hours. After cooling to room temperature, 100 ml of water was added to the reaction mixture and two extractions were conducted with 100 ml of ethyl acetate. After being washed twice with 100 ml of water and once with 50 ml of saturated brine, the organic layer was dried over magnesium sulfate. After filtering the magnesium sulfate, the organic layer was concentrated and the residue was purified by column chromatography (Wakogel C-200; hexane:ethyl acetate=9:1) to give 2.86 g of an ether compound.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=O.Br[C:7]1[S:8][CH:9]=[C:10]([Br:12])[N:11]=1.[C:13]1([OH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C.O>[Br:12][C:10]1[N:11]=[C:7]([O:19][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[S:8][CH:9]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1SC=C(N1)Br
Name
Quantity
1.74 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
3.44 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 140° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
After being washed twice with 100 ml of water and once with 50 ml of saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering the magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (Wakogel C-200; hexane:ethyl acetate=9:1)
CUSTOM
Type
CUSTOM
Details
to give 2.86 g of an ether compound

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
BrC=1N=C(SC1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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